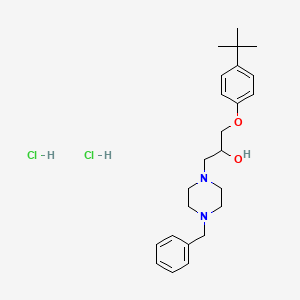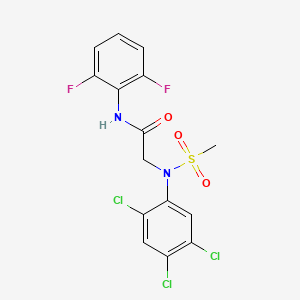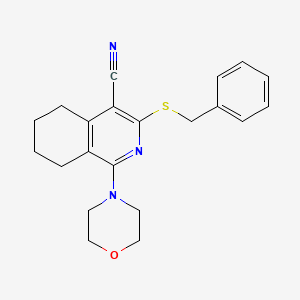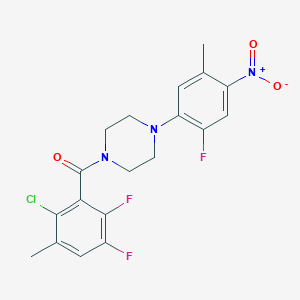
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1987 and has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
作用机制
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. This activation leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This results in the activation of protein kinase A (PKA) and the phosphorylation of key metabolic enzymes, leading to increased energy expenditure and fat oxidation.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have a number of biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have anti-inflammatory effects and to improve liver function in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
One advantage of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its efficacy in humans has been limited, and there have been concerns about its safety and tolerability. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has a relatively short half-life, which may limit its therapeutic potential.
未来方向
Future research on 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 could focus on improving its efficacy and safety profile by optimizing its chemical structure and dosing regimen. Additionally, further studies could investigate its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research could focus on identifying new targets for the treatment of obesity and related metabolic disorders, and on developing novel therapeutics based on the mechanisms of action of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344.
合成方法
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 can be synthesized using a multi-step process starting with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This is then reacted with 4-tert-butylphenol and epichlorohydrin to form the desired product. The final step involves the formation of the dihydrochloride salt by reacting the product with hydrochloric acid.
科学研究应用
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-24(2,3)21-9-11-23(12-10-21)28-19-22(27)18-26-15-13-25(14-16-26)17-20-7-5-4-6-8-20;;/h4-12,22,27H,13-19H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUDIVGALDIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)

![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)

![11-(2,4-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5122995.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123013.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5123041.png)
![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)